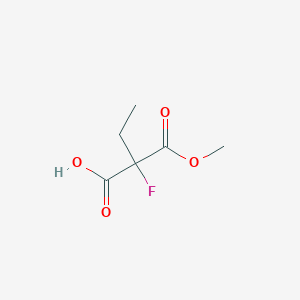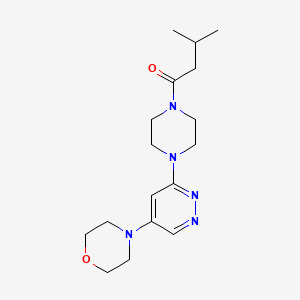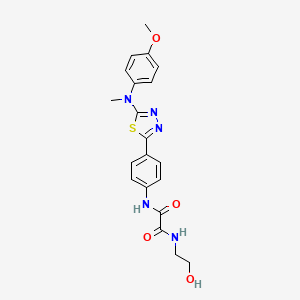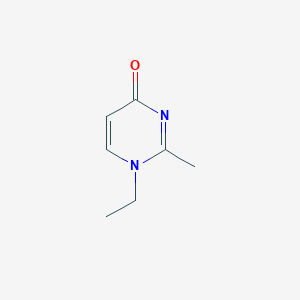
((2,2,2-Trichloroethoxy)carbonyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethoxycarbonyl-L-proline, also known as TCEP-L-proline, is a synthetic amino acid derivative that has been used for various scientific research applications. It has been used in the synthesis of peptides, proteins, and other biopolymers molecules, as well as in the study of enzyme mechanisms and the design of inhibitors. TCEP-L-proline is also used in the synthesis of biologically active compounds and in the study of the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Asymmetric Synthesis
(2,2,2-Trichloroethoxy)carbonyl-L-proline, as a derivative of L-proline, shows relevance in asymmetric synthesis. For instance, trans-4-tert-Butyldimethylsiloxy-L-proline, a similar compound, demonstrates increased catalytic activity compared to the parent proline in various reactions. This includes α-aminoxylation of carbonyl compounds, O-nitroso-aldol/Michael, and Mannich reactions, broadening the substrate scope in these applications (Hayashi et al., 2004).
Role in Flavor Generation
In the domain of flavor science, interactions between carbonyl groups and amino acids, including proline, are crucial. These interactions are significant in generating flavors in cheese and other dairy products. The formation of various flavor components is mediated through reactions involving carbonyls and amino acids like proline (Griffith & Hammond, 1989).
Application in Synthesis of Medicinal Compounds
L-proline derivatives play a pivotal role in the synthesis of complex molecules with medicinal importance. For example, trans-4-Hydroxy-L-proline, a relative of (2,2,2-Trichloroethoxy)carbonyl-L-proline, was instrumental in creating a tricyclic compound that represents a portion of the anticancer antibiotic MPC1001 (Peng & Clive, 2009).
Impact on Protein Structure and Stability
The carbonyl group in L-proline and its derivatives plays a significant role in protein structure. Studies on the n→π* interaction, where carbonyl groups interact with other carbonyl groups, have revealed its importance in stabilizing structures like collagen (Newberry & Raines, 2017).
Use in Organocatalysis
L-proline and its derivatives, including (2,2,2-Trichloroethoxy)carbonyl-L-proline, are known for their use in organocatalysis, catalyzing a variety of organic reactions. This includes asymmetric alpha-amination, important for synthesizing α-amino carbonyl derivatives (Hayashi et al., 2008).
Eigenschaften
IUPAC Name |
(2S)-1-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPZNRZPGUAET-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate](/img/structure/B2423397.png)




![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2423404.png)

![N-(3,5-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2423411.png)
